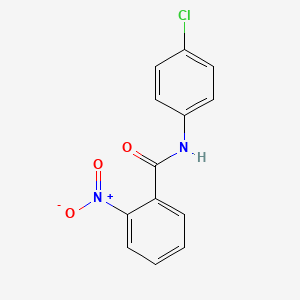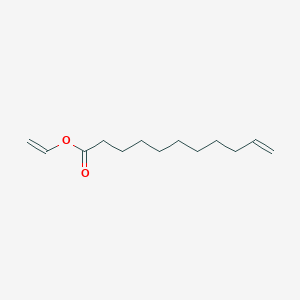
10-Undecenoic Acid Vinyl Ester
Übersicht
Beschreibung
10-Undecenoic Acid Vinyl Ester is an organic compound derived from 10-undecenoic acid, which is a monounsaturated fatty acid. This compound is known for its versatile applications in various fields, including polymer chemistry, medicinal chemistry, and industrial applications. It is characterized by the presence of a vinyl ester functional group, which imparts unique chemical properties to the molecule.
Wirkmechanismus
Target of Action
10-Undecenoic Acid Vinyl Ester, also known as ethenyl undec-10-enoate, has been found to exhibit antimicrobial properties . The primary targets of this compound are pathogenic microorganisms, including bacteria and fungi . Specifically, it has shown activity against Ralstonia solanacearum and Fusarium oxysporum .
Mode of Action
It’s known that the compound interacts with its targets, leading to their inhibition . The compound’s antimicrobial activity is likely due to its interaction with the cell membranes of the microorganisms, disrupting their structure and function .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its antimicrobial activity. The compound likely interferes with essential biochemical processes in the target organisms, such as cell wall synthesis, protein synthesis, or DNA replication . The disruption of these processes leads to the death of the microorganisms .
Result of Action
The result of the action of this compound is the inhibition of growth and proliferation of the target microorganisms . This leads to a decrease in the population of these organisms, thereby mitigating the infections they cause .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the stability and efficacy of the compound
Biochemische Analyse
Biochemical Properties
10-Undecenoic Acid Vinyl Ester plays a significant role in biochemical reactions, particularly in antimicrobial activities. It interacts with various enzymes and proteins, including Candida antarctica lipase B, which is used as a catalyst in its synthesis . The compound’s antimicrobial properties are evident in its interactions with pathogenic fungi such as Candida albicans, where it inhibits morphogenesis and fatty acid biosynthesis . These interactions highlight the compound’s potential as an antimicrobial agent.
Cellular Effects
This compound influences various cellular processes, particularly in fungal cells. It has been shown to damage the cell wall and plasma membrane of fungi, contributing to its antifungal effects . Additionally, the compound affects cell signaling pathways and gene expression related to fungal virulence and infection . These cellular effects underscore its potential in treating fungal infections.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits enzymes involved in fatty acid biosynthesis, thereby disrupting the production of essential fatty acids in fungi . This inhibition leads to the suppression of fungal growth and morphogenesis. The compound also interacts with other biomolecules, such as proteins involved in cell wall synthesis, further enhancing its antifungal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under various conditions, but its antimicrobial activity can degrade over extended periods . Long-term studies have shown that the compound maintains its antifungal properties, although its efficacy may decrease with prolonged exposure
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit significant antifungal activity without adverse effects . At higher doses, the compound can cause toxicity and adverse reactions, indicating a threshold beyond which its use may be harmful . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes such as lipases and esterases, which catalyze its conversion to other bioactive compounds . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . The compound’s role in these pathways underscores its potential impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its antimicrobial effects . The compound’s distribution is crucial for its activity, as it needs to reach target sites within the cell to be effective.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that the compound reaches its intended site of action, where it can interact with target biomolecules and exert its effects . Understanding the subcellular localization of the compound is vital for optimizing its therapeutic potential.
Vorbereitungsmethoden
The synthesis of 10-Undecenoic Acid Vinyl Ester typically involves the esterification of 10-undecenoic acid with vinyl alcohol. One common method employs the use of immobilized enzyme Candida antarctica lipase B as a catalyst. This enzyme-catalyzed reaction can be performed in a one-pot synthesis, achieving high conversion rates (above 90%) within a short time frame (less than 1 hour) and under a broad temperature range (22–90°C) in various organic solvents . The products are then purified by removing the enzyme through filtration using small amounts of acetone .
Analyse Chemischer Reaktionen
10-Undecenoic Acid Vinyl Ester undergoes various chemical reactions, including:
Polymerization: This compound can be polymerized through cationic and radical UV-polymerization, forming photo-curable thermoset resins.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 10-undecenoic acid and vinyl alcohol.
Addition Reactions: The vinyl group can participate in addition reactions, such as thiol-ene click chemistry, to form various derivatives.
Common reagents used in these reactions include acids, bases, and radical initiators. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
10-Undecenoic Acid Vinyl Ester has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as organogels and photo-curable resins.
Medicinal Chemistry: Derivatives of 10-undecenoic acid, including its vinyl ester, have been studied for their antimicrobial properties.
Industrial Applications: This compound is used in the production of biodegradable polymers, coatings, and adhesives due to its renewable and biocompatible nature.
Vergleich Mit ähnlichen Verbindungen
10-Undecenoic Acid Vinyl Ester can be compared with other vinyl esters and fatty acid derivatives:
Methyl 10-Undecenoate: This compound is another derivative of 10-undecenoic acid, used in the synthesis of renewable polyesters.
The uniqueness of this compound lies in its bifunctional nature, combining the properties of a vinyl ester and a long-chain fatty acid, making it suitable for a wide range of applications.
Eigenschaften
IUPAC Name |
ethenyl undec-10-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h3-4H,1-2,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGGPHJJSYXCDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337744 | |
| Record name | 10-Undecenoic Acid Vinyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5299-57-0 | |
| Record name | 10-Undecenoic Acid Vinyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


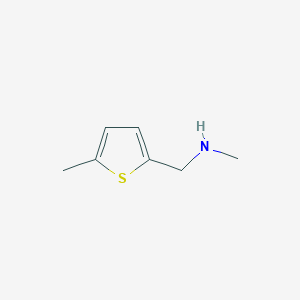
![4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1348682.png)
![Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1348683.png)
![2-(5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1348686.png)
![4-CHLORO-2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDINE](/img/structure/B1348693.png)
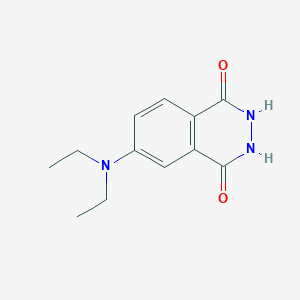
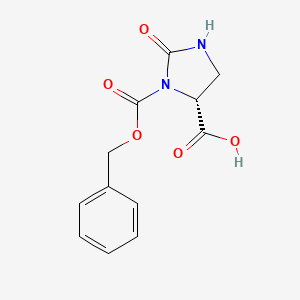
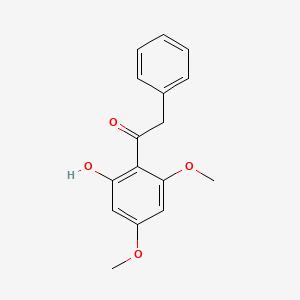
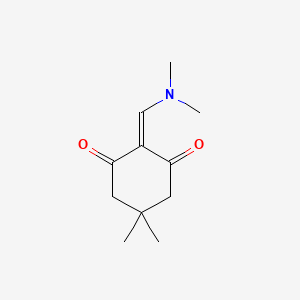
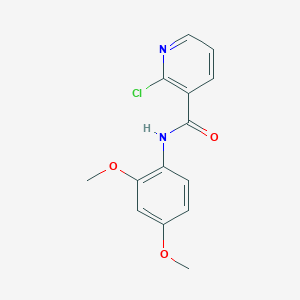
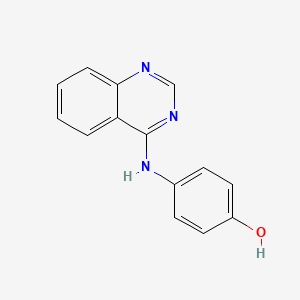
![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348713.png)
![Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1348715.png)
